molecular formula C12H12N2O2 B14544300 2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide CAS No. 62004-18-6

2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide

Cat. No.: B14544300
CAS No.: 62004-18-6
M. Wt: 216.24 g/mol
InChI Key: ULVHJDNKJQIPQE-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide typically involves the reaction of 2-cyano-N-(3-methylphenyl)acetamide with acetic anhydride and sodium hydroxide. The reaction is carried out in the presence of a solvent, and the product is crystallized by acidification . This method ensures a high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted aromatic compounds. These products have various applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-hydroxy-N-(phenyl)but-2-enamide
  • 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide
  • 2-Cyano-3-hydroxy-N-(3,4-dimethoxyphenyl)but-2-enamide

Uniqueness

2-Cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .

Properties

CAS No.

62004-18-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-cyano-3-hydroxy-N-(3-methylphenyl)but-2-enamide

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-12(16)11(7-13)9(2)15/h3-6,15H,1-2H3,(H,14,16)

InChI Key

ULVHJDNKJQIPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=C(C)O)C#N

Origin of Product

United States

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